(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide
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Overview
Description
“(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide” is a chemical compound with the IUPAC name 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine . It has a molecular weight of 267.15 .
Molecular Structure Analysis
The compound contains a benzo[d]thiazol-2(3H)-imine core, which is a five-membered heterocyclic moiety . It also contains a prop-2-yn-1-yl group and a phenylacetamide group .
Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 267.15 . It has a CAS Number of 64677-65-2 .
Scientific Research Applications
- Findings : PBiB undergoes oxidative alkyne–alkyne coupling under ATRP conditions, leading to polymers with bimodal molecular weight distributions. This side reaction affects the orthogonality of ATRP/copper-catalyzed azide–alkyne cycloaddition procedures and control of ATRP .
- Significance : When paired with a Matteson–CH₂–homologation, it enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Atom Transfer Radical Polymerization (ATRP) Initiator
Hydromethylation Catalyst
Imidoylative Cycloaddition
Future Directions
properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2OS/c1-2-10-21-15-9-8-14(19)12-16(15)23-18(21)20-17(22)11-13-6-4-3-5-7-13/h1,3-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRILFISOVXKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide |
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